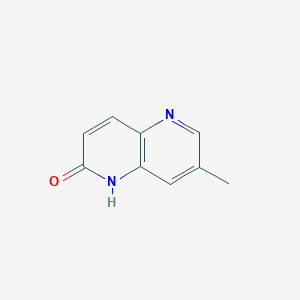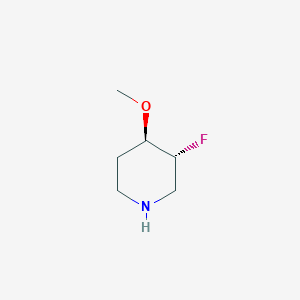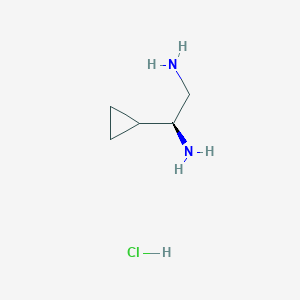
7-Methyl-1,5-naphthyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,5-naphthyridin-2(1h)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a methyl group attached to the seventh position and a keto group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,5-naphthyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a precursor such as 2-amino-3-methylpyridine can undergo cyclization with an appropriate reagent to form the desired naphthyridinone structure. The reaction conditions typically involve heating the mixture in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1,5-naphthyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methyl group at the seventh position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, alcohol derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Methyl-1,5-naphthyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methyl-1,5-naphthyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridin-2(1h)-one: Lacks the methyl group at the seventh position.
7-Ethyl-1,5-naphthyridin-2(1h)-one: Has an ethyl group instead of a methyl group at the seventh position.
6-Methyl-1,5-naphthyridin-2(1h)-one: The methyl group is at the sixth position instead of the seventh.
Uniqueness
7-Methyl-1,5-naphthyridin-2(1h)-one is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
7-methyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O/c1-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) |
Clé InChI |
QZYYIEABHSTSEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=O)N2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)

![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)





![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)

![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)

